N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
- Various derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized using substitutions at phenyl and benzofuran positions on the pyrazole ring (Sunder & Maleraju, 2013).
Molecular Structure Analysis
- Studies on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provide insights into molecular arrangements facilitated by hydrogen bonds (López et al., 2010).
Chemical Reactions and Properties
- Pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been synthesized and characterized, revealing the impact of hydrogen bonding on self-assembly and antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
- The physical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, highlighting the role of substituents in the benzothiazole moiety on the nature of the assemblies (Balijapalli et al., 2017).
Chemical Properties Analysis
- Novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives displayed significant anti-inflammatory activity, indicating the chemical reactivity of such compounds (Sunder & Maleraju, 2013).
Scientific Research Applications
Biological Activity and Applications
The compound N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a derivative of pyrazole and benzothiazole. Pyrazole derivatives are known for their wide range of biological activities, which include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities, among others. The pyrazole moiety, a significant structure in many biologically active compounds, is extensively used as a synthon in organic synthesis. The synthesis process typically involves condensation followed by cyclization or multi-component reactions (MCR), under various conditions including microwave irradiation. This versatility makes pyrazole derivatives interesting templates for combinatorial and medicinal chemistry, highlighting their importance in drug discovery and development (Dar & Shamsuzzaman, 2015).
Benzothiazole, another component of the compound, is a crucial moiety in medicinal chemistry due to its varied biological activities. It is an integral structure of many natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer, making them a rapidly developing compound in medicinal chemistry. The benzothiazole ring system is known for its less toxic effects and its derivatives have shown enhanced activities. Substitutions on the benzothiazole ring, particularly on the C-2 carbon atom and C-6, are responsible for a variety of biological activities, demonstrating the significance of benzothiazole derivatives in drug discovery (Bhat & Belagali, 2020).
Heterocyclic Chemistry and Drug Development
The compound's structure, which features both pyrazole and benzothiazole moieties, positions it well in the realm of heterocyclic chemistry, a field crucial for the development of pharmaceuticals and agrochemicals. The presence of these heterocyclic structures is indicative of the potential for a wide range of pharmacological applications. The synthesis and bioevaluation of novel pyrazole compounds have been an area of significant research due to their potential physical and chemical properties, including their role in antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, etc.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-10-19(23-20(26)12-29-17-7-5-4-6-16(17)28-3)25(24-13)21-22-15-9-8-14(27-2)11-18(15)30-21/h4-11H,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXZBPVLFQCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide |
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